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Compound of Interest

Compound Name: 5-Chloroacetyl-6-chlorooxindole

Cat. No.: B019021 Get Quote

A detailed guide for researchers and drug development professionals on the structure-activity

relationships of novel oxindole derivatives, offering insights into their therapeutic potential.

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and

synthetic compounds of significant therapeutic interest. While 5-Chloroacetyl-6-
chlorooxindole is a known key intermediate in the synthesis of pharmaceuticals like

Ziprasidone, comprehensive Structure-Activity Relationship (SAR) studies on this specific

molecule are not extensively available in the public domain. However, the broader class of

oxindole derivatives has been widely explored, yielding compounds with a diverse range of

biological activities. This guide provides a comparative analysis of structural analogs of the

oxindole core, focusing on their anti-tubercular, anti-inflammatory, and α-glucosidase inhibitory

activities, supported by experimental data and methodologies.

Antitubercular Activity of Oxindole-Nitrofuran
Hybrids
A series of novel oxindole-nitrofuran hybrids have been synthesized and evaluated for their

activity against Mycobacterium tuberculosis H37Rv. The study highlights the potent

antitubercular effects of these analogs, with some compounds exhibiting minimum inhibitory

concentrations (MIC) in the sub-micromolar range.

Table 1: Antitubercular Activity of Oxindole-Nitrofuran Analogs
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Compound ID Structure MIC (μg/mL)[1][2]
Cytotoxicity (HEK-
293 cells) CC₅₀
(μM)

OXN-1

5-nitro-N'-((2-oxo-1,2-

dihydro-3H-indol-3-

ylidene)methyl)furan-

2-carbohydrazide

0.78 > 100

OXN-3

N'-((5-bromo-2-oxo-

1,2-dihydro-3H-indol-

3-ylidene)methyl)-5-

nitrofuran-2-

carbohydrazide

0.78 > 100

OXN-7

N'-((5-chloro-2-oxo-

1,2-dihydro-3H-indol-

3-ylidene)methyl)-5-

nitrofuran-2-

carbohydrazide

0.78 > 100

Isoniazid (Reference Drug) 0.2 -

The antitubercular activity was determined against the Mycobacterium tuberculosis H37Rv

strain using the Microplate AlamarBlue™ Assay (MABA).

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in 7H9 broth

supplemented with OADC, and the turbidity was adjusted to a McFarland standard of 1.0.

Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare

stock solutions, which were then serially diluted in 7H9 broth in a 96-well microplate.

Incubation: The bacterial inoculum was added to each well containing the diluted

compounds. The plates were incubated at 37°C for 7 days.

AlamarBlue™ Addition: After incubation, AlamarBlue™ reagent was added to each well, and

the plates were re-incubated for 24 hours.
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MIC Determination: The minimum inhibitory concentration (MIC) was defined as the lowest

concentration of the compound that prevented a color change of the AlamarBlue™ reagent

from blue to pink.
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A series of novel indole-2-one derivatives were synthesized and evaluated for their anti-

inflammatory activity by measuring the inhibition of pro-inflammatory cytokines TNF-α and IL-6

in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 2: Anti-Inflammatory Activity of Indole-2-one Analogs[3]

Compound ID Structure
TNF-α Inhibition
(%) at 10 μM[3]

IL-6 Inhibition (%)
at 10 μM[3]

7c

(Z)-3-((4-

chlorophenyl)amino)-1

H-indole-2(3H)-one

> 40 -

7i

(Z)-3-((4-

fluorophenyl)amino)-1

H-indole-2(3H)-one

44.5 57.2

7k

(Z)-3-((4-

bromophenyl)amino)-

1H-indole-2(3H)-one

> 40 -

8d

(Z)-3-((4-

chlorophenyl)amino)-1

H-pyrrolo[2,3-

b]pyridin-2(3H)-one

> 40 -

8e

(Z)-3-((4-

bromophenyl)amino)-

1H-pyrrolo[2,3-

b]pyridin-2(3H)-one

> 40 -

Cell Culture: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10%

FBS and antibiotics.

Compound Treatment: Cells were pre-treated with the test compounds (10 μM) for 1 hour.

LPS Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide

(LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.
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Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant were

quantified using commercially available ELISA kits according to the manufacturer's

instructions.

Data Analysis: The percentage inhibition of cytokine production was calculated by comparing

the levels in compound-treated cells to those in LPS-stimulated cells without compound

treatment.
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A series of 5-fluoro-2-oxindole derivatives were synthesized and their α-glucosidase inhibitory

activities were investigated, identifying several potent inhibitors.

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Analogs

Compound ID Structure IC₅₀ (μM)[4]

3d
(Z)-3-(4-chlorobenzylidene)-5-

fluoroindolin-2-one
49.89 ± 1.16

3f
(Z)-3-(4-bromobenzylidene)-5-

fluoroindolin-2-one
35.83 ± 0.98

3i

(Z)-5-fluoro-3-(4-

hydroxybenzylidene)indolin-2-

one

56.87 ± 0.42

Acarbose (Reference Drug) 569.43 ± 43.72

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces

cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), were

prepared in phosphate buffer (pH 6.8).

Assay Mixture: The test compounds were pre-incubated with the α-glucosidase solution in a

96-well plate at 37°C for 10 minutes.

Reaction Initiation: The enzymatic reaction was initiated by the addition of the pNPG

substrate.

Absorbance Measurement: The absorbance was measured at 405 nm at regular intervals to

monitor the formation of p-nitrophenol.

IC₅₀ Calculation: The concentration of the compound that inhibited 50% of the enzyme

activity (IC₅₀) was determined by plotting the percentage of inhibition against the compound

concentration.
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In conclusion, while specific SAR studies on 5-Chloroacetyl-6-chlorooxindole are limited, the

broader investigation of the oxindole scaffold reveals a wealth of information for guiding future

drug discovery efforts. The presented data on antitubercular, anti-inflammatory, and α-

glucosidase inhibitory analogs provide a foundation for the rational design of new, potent, and

selective therapeutic agents based on the versatile oxindole core. Further exploration of

substitutions at various positions of the oxindole ring is warranted to develop compounds with

improved activity and drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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